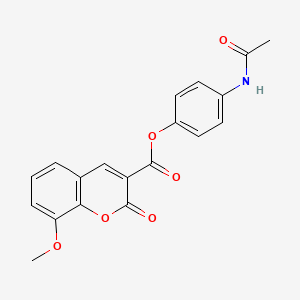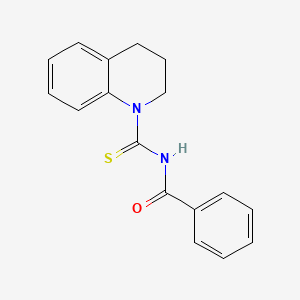
N-(1,2,3,4-tétrahydroquinoléine-1-carbothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-119574 is a chemical compound with the molecular formula C₁₇H₁₆N₂OS and a molecular weight of 296.387 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-119574 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . The specific reaction conditions and reagents used in these steps are crucial for obtaining the desired product with high purity and yield. Industrial production methods for WAY-119574 typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
WAY-119574 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-119574 may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
WAY-119574 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is employed in studies related to cellular signaling pathways and molecular interactions . In medicine, WAY-119574 is investigated for its potential therapeutic effects, including its role as an antimicrobial agent . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of WAY-119574 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
WAY-119574 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)benzamide and N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide . These compounds share structural similarities with WAY-119574 but may differ in their reactivity, stability, and specific applications. The uniqueness of WAY-119574 lies in its specific molecular interactions and the range of applications it supports.
Applications De Recherche Scientifique
WAY-119574 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is employed in studies related to cellular signaling pathways and molecular interactions . In medicine, WAY-119574 is investigated for its potential therapeutic effects, including its role as an antimicrobial agent . Additionally, it has industrial applications in the development of new materials and chemical processes .
Méthodes De Préparation
The synthesis of WAY-119574 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . The specific reaction conditions and reagents used in these steps are crucial for obtaining the desired product with high purity and yield. Industrial production methods for WAY-119574 typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
WAY-119574 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-119574 may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Mécanisme D'action
The mechanism of action of WAY-119574 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
WAY-119574 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)benzamide and N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide . These compounds share structural similarities with WAY-119574 but may differ in their reactivity, stability, and specific applications. The uniqueness of WAY-119574 lies in its specific molecular interactions and the range of applications it supports.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEOHRXLPNPFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
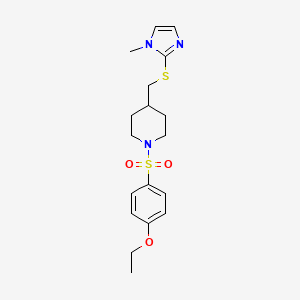

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)


![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)
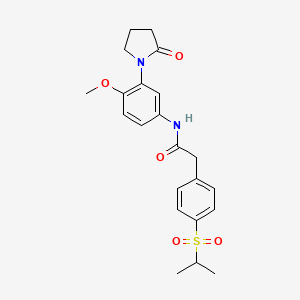
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)
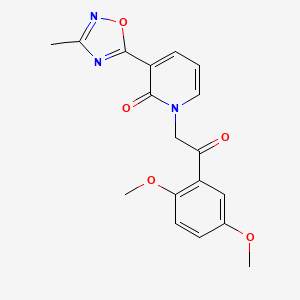
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)
